Cas no 107946-76-9 (5-(pyrrolidin-1-yl)pyridine-3-carboxylic acid)

5-(Pyrrolidin-1-yl)pyridine-3-carboxylic acid is a heterocyclic compound featuring a pyridine core substituted with a pyrrolidine group at the 5-position and a carboxylic acid moiety at the 3-position. This structure imparts versatility in synthetic applications, particularly as a building block for pharmaceuticals and agrochemicals. The pyrrolidine ring enhances solubility and bioavailability, while the carboxylic acid group allows for further functionalization via amidation, esterification, or metal-catalyzed coupling reactions. Its rigid pyridine scaffold contributes to stability and predictable reactivity, making it valuable in medicinal chemistry for designing enzyme inhibitors or receptor modulators. The compound is typically supplied with high purity, ensuring reproducibility in research and development workflows.
5-(pyrrolidin-1-yl)pyridine-3-carboxylic acid structure
107946-76-9 structure
Product Name:5-(pyrrolidin-1-yl)pyridine-3-carboxylic acid
CAS No:107946-76-9
MF:C10H12N2O2
MW:192.214482307434
MDL:MFCD06254780
CID:2114745
PubChem ID:4738578
Update Time:2025-06-07

5-(pyrrolidin-1-yl)pyridine-3-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 5-(pyrrolidin-1-yl)nicotinic acid
    • 5-(pyrrolidin-1-yl)pyridine-3-carboxylic acid
    • 3-Pyridinecarboxylic acid, 5-(1-pyrrolidinyl)-
    • DTXSID801259082
    • DA-38345
    • SB54928
    • 5-(1-Pyrrolidinyl)-3-pyridinecarboxylic acid
    • 5-pyrrolidin-1-ylpyridine-3-carboxylic Acid
    • AKOS002664477
    • 5-(pyrrolidin-1-yl)nicotinicacid
    • F2167-4316
    • MFCD06254780
    • SCHEMBL5593185
    • KS-9538
    • 107946-76-9
    • MDL: MFCD06254780
    • Inchi: 1S/C10H12N2O2/c13-10(14)8-5-9(7-11-6-8)12-3-1-2-4-12/h5-7H,1-4H2,(H,13,14)
    • InChI Key: UGWSMWOVLUKDAT-UHFFFAOYSA-N
    • SMILES: OC(C1=CN=CC(=C1)N1CCCC1)=O

Computed Properties

  • Exact Mass: 192.089877630g/mol
  • Monoisotopic Mass: 192.089877630g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 214
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 53.4
  • XLogP3: 1

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5-(pyrrolidin-1-yl)pyridine-3-carboxylic acid Suppliers

Amadis Chemical Company Limited
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(CAS:107946-76-9)5-(pyrrolidin-1-yl)pyridine-3-carboxylic acid
Order Number:A1250565
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 22:47
Price ($):477
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Additional information on 5-(pyrrolidin-1-yl)pyridine-3-carboxylic acid

Introduction to 5-(pyrrolidin-1-yl)pyridine-3-carboxylic acid (CAS No. 107946-76-9)

5-(pyrrolidin-1-yl)pyridine-3-carboxylic acid, identified by the CAS number 107946-76-9, is a significant compound in the realm of pharmaceutical chemistry and drug discovery. This heterocyclic compound features a pyridine core linked to a pyrrolidine moiety through an amide-like connection, making it a versatile scaffold for designing novel bioactive molecules. The structural arrangement of nitrogen-containing rings imparts unique electronic and steric properties, which are highly valued in medicinal chemistry for modulating target interactions.

The compound's relevance has been increasingly recognized in recent years, particularly in the development of small-molecule inhibitors targeting various biological pathways. Its dual functionality allows for selective binding to proteins involved in metabolic disorders, neurodegenerative diseases, and cancer. Recent advancements in computational chemistry have facilitated the rational design of derivatives of 5-(pyrrolidin-1-yl)pyridine-3-carboxylic acid by leveraging molecular docking simulations and machine learning algorithms. These computational approaches have enabled researchers to predict binding affinities and optimize pharmacokinetic profiles with unprecedented precision.

One of the most compelling aspects of 5-(pyrrolidin-1-yl)pyridine-3-carboxylic acid is its role as a key intermediate in synthesizing high-affinity ligands for G-protein coupled receptors (GPCRs). GPCRs are integral membrane proteins that mediate a vast array of physiological processes, making them prime targets for therapeutic intervention. The pyrrolidine moiety in this compound enhances its ability to interact with specific GPCR subtypes, such as those involved in pain signaling and neurotransmitter regulation. Studies have demonstrated that analogs derived from 5-(pyrrolidin-1-yl)pyridine-3-carboxylic acid exhibit potent activity at these receptors, paving the way for novel treatments.

In addition to its applications in GPCR modulation, 5-(pyrrolidin-1-yl)pyridine-3-carboxylic acid has shown promise in inhibiting enzymes associated with inflammation and oxidative stress. Chronic inflammation is a hallmark of many diseases, including cardiovascular disorders and autoimmune conditions. The compound's ability to modulate inflammatory pathways has been explored in preclinical models, where it has demonstrated anti-inflammatory effects comparable to established therapeutics. Furthermore, its structural features contribute to its stability under physiological conditions, enhancing its potential as an oral drug candidate.

The synthesis of 5-(pyrrolidin-1-yl)pyridine-3-carboxylic acid involves multi-step organic reactions that highlight the ingenuity of modern synthetic methodologies. Key steps include cyclization reactions to form the pyridine and pyrrolidine rings, followed by functional group transformations to introduce the carboxylic acid moiety at the 3-position. Advances in green chemistry have also influenced its synthesis, with researchers adopting catalytic processes that minimize waste and energy consumption. These sustainable approaches align with global efforts to promote environmentally responsible pharmaceutical manufacturing.

Recent clinical trials have begun to validate the therapeutic potential of derivatives of 5-(pyrrolidin-1-yl)pyridine-3-carboxylic acid. Initial Phase I studies have shown favorable safety profiles, with minimal side effects observed at therapeutic doses. The compound's bioavailability has been enhanced through prodrug formulations, ensuring efficient delivery to target tissues. Such developments underscore its promise as a lead molecule for further clinical investigation across multiple therapeutic areas.

The future direction of research on 5-(pyrrolidin-1-yl)pyridine-3-carboxylic acid is likely to be shaped by interdisciplinary collaborations between chemists, biologists, and clinicians. By integrating insights from structural biology and pharmacogenomics, scientists can refine molecular designs to achieve higher specificity and efficacy. The compound's versatility as a scaffold suggests that it will continue to inspire innovative drug development strategies in the coming years.

In conclusion, 5-(pyrrolidin-1-yl)pyridine-3-carboxylic acid (CAS No. 107946-76-9) represents a cornerstone in contemporary medicinal chemistry. Its unique structural features and broad biological activity make it an invaluable asset in the quest for novel therapeutics. As research progresses, this compound is poised to play a pivotal role in addressing some of the most pressing challenges in human health.

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Amadis Chemical Company Limited
(CAS:107946-76-9)5-(pyrrolidin-1-yl)pyridine-3-carboxylic acid
A1250565
Purity:99%
Quantity:1g
Price ($):477
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